(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid

Catalog No.
S12274595
CAS No.
M.F
C40H36N2O5
M. Wt
624.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphen...

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid

IUPAC Name

(2R)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid

Molecular Formula

C40H36N2O5

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42(36(38(44)45)24-25-37(41)43)39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H2,41,43)(H,44,45)/t36-/m1/s1

InChI Key

RVSJLCFWDIOBJN-PSXMRANNSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry. This compound features a 9H-fluoren-9-ylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protecting group. The presence of the diphenyl(p-tolyl)methyl amino moiety contributes to its unique properties, making it an interesting subject of study in various chemical and biological contexts.

The molecular formula of this compound is C₃₁H₃₃N₃O₅, with a molecular weight of approximately 513.62 g/mol. Its structure can be represented by the following SMILES notation:

Typical of amino acids and derivatives, including:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Hydrolysis: The ester and amide bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the release of the amino acid and other components.
  • Redox Reactions: The presence of functional groups allows for potential oxidation-reduction reactions, particularly involving the carbonyl groups.

Research indicates that compounds similar to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid exhibit various biological activities, including:

  • Antitumor Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Certain structural analogs have been reported to possess antimicrobial effects.
  • Enzyme Inhibition: This compound may interact with specific enzymes, potentially serving as a lead for drug development targeting metabolic pathways.

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid typically involves several steps:

  • Preparation of the Fluorenylmethoxycarbonyl Group: This involves reacting 9H-fluorene with methoxycarbonyl chloride in the presence of a base.
  • Formation of the Amino Acid Backbone: The amino acid can be synthesized through standard peptide coupling techniques, using activated forms of the amino acids.
  • Coupling Reaction: The diphenyl(p-tolyl)methyl amine is introduced via coupling reactions with the activated carboxylic acid form of the amino acid.
  • Purification: The final product is purified using techniques such as chromatography.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a scaffold for designing new drugs.
  • Peptide Synthesis: Its protective groups make it suitable for use in synthesizing peptides and proteins.
  • Research Tools: It can be used in studies involving enzyme interactions or receptor binding assays.

Interaction studies reveal that (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid may interact with various biological targets, including:

  • Protein Kinases: It may act as an inhibitor or modulator of specific kinases involved in signaling pathways.
  • Receptors: Potential interactions with G-protein coupled receptors could be explored for therapeutic implications.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid. Notable examples include:

Compound NameStructureUnique Features
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acidC20H21NO4Contains methoxy group, differing side chain
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-(pyridin-3-yl)pentanoic acidC21H24N2O4Incorporates a pyridine ring, enhancing solubility
2-(N-Boc-amino)-3-methoxybutanoic acidC10H17NO4Features a tert-butoxycarbonyl protecting group instead

These compounds exhibit variations in their side chains and functional groups, influencing their solubility, biological activity, and potential applications. The unique combination of structural elements in (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid distinguishes it from these analogs, making it a valuable candidate for further research and development.

XLogP3

7.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

624.26242225 g/mol

Monoisotopic Mass

624.26242225 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-08-09

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